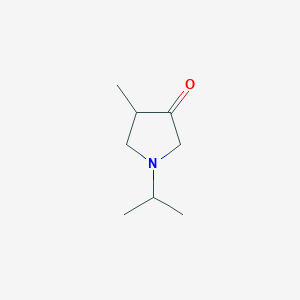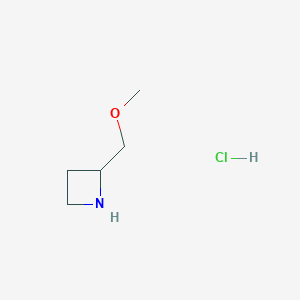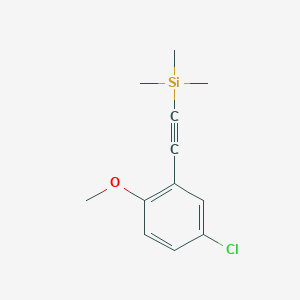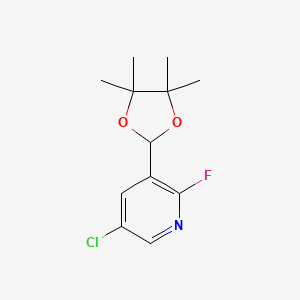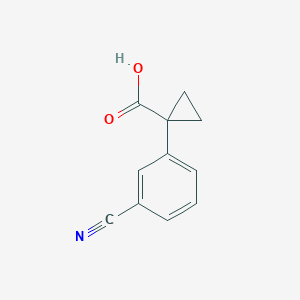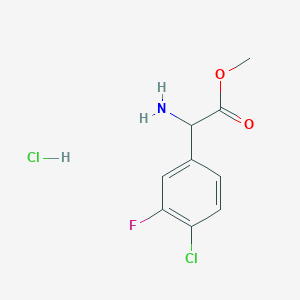
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene
概要
説明
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a compound with the molecular weight of 286.47 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The InChI code for 1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is1S/C7H5ClFIO/c1-11-7-4 (8)2-3-5 (10)6 (7)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
The chemical reactions of benzene derivatives typically involve electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene is a liquid at room temperature . It has a molecular weight of 286.47 and is stored at temperatures between 2-8°C .科学的研究の応用
Reactions and Synthesis
- The compound participates in SNAr (nucleophilic aromatic substitution) reactions, where the substitution preference can be influenced by the nature of the nucleophile. For instance, in 3,4-dihalogenonitrobenzenes, the substitution of a fluorine atom becomes predominant with harder nucleophiles like methoxide anion (Cervera, Marquet, & Martin, 1996).
- The compound has been used in fluorination reactions of aromatic substrates, showcasing its utility in electrophilic aromatic substitution reactions (Banks, Besheesh, Fraenk, & Klapötke, 2003).
Molecular and Structural Studies
- The conformation and structural properties of similar molecules, like α,α,α,-trifluoroanisoles, have been investigated, providing insights into the molecular dynamics and potential energy governing rotation about the phenyl O-bond (Barnes, Emsley, Horne, Warnes, Celebre, & Longeri, 1989).
- Studies on vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, have provided detailed insights into their electronic states and vibrational behavior, enhancing our understanding of their molecular structures (Kwon, Kim, & Kim, 2002).
Chemical and Catalytic Properties
- The cobalt-catalyzed methoxycarbonylation of polysubstituted benzenes, including those with fluorine, chlorine, and bromine, has been studied to understand the chemo- and regio-selectivity of the reaction. This research is crucial for developing synthesis methods for various benzoic acid derivatives (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
- The compound's utility in arylation reactions has been explored, especially in the context of copper(I)-catalyzed arylation, highlighting its potential in the field of organic synthesis (Averin, Panchenko, Abel, Maloshitskaya, Butov, Savelyev, Orlinson, Novakov, & Beletskaya, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-chloro-2-fluoro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOCPFHDNZFTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-fluoro-3-iodo-4-methoxybenzene | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

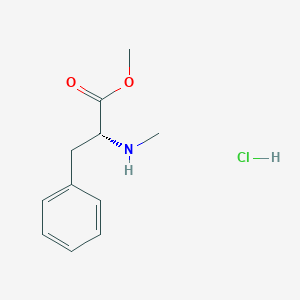
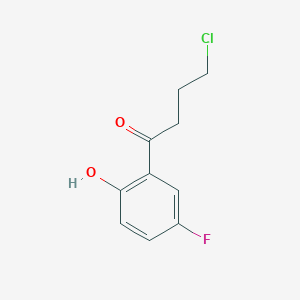
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)

